trans-Diallate

Übersicht

Beschreibung

Trans-Diallate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the dithiocarbamate family of compounds and is known for its ability to chelate metal ions. Trans-Diallate has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In

Wissenschaftliche Forschungsanwendungen

Transdisciplinary Research and Integration

Trans-Diallate's applications in scientific research are closely related to the concept of transdisciplinary research, which integrates knowledge from different fields and addresses complex, real-world problems. This approach emphasizes the synthesis of inter- and trans-disciplinary research to enhance the scientific quality of integrated knowledge. It addresses the epistemic challenges in integrating knowledge from different fields and coping with non-academic knowledge, thus contributing to a more holistic understanding of complex issues (Defila & Di Giulio, 2015).

Methodological Characteristics of Applied Research

In the context of transdisciplinary research, the methodological characteristics of applied research are also crucial. Transdisciplinarity assumes scientific research should respond more closely to practical problems and user needs, often subject to application pressure. This notion aligns with the understanding that transdisciplinary research fosters an interactive relationship between science and technology, promoting the integration of theoretical insights from basic research into practical applications, thereby enhancing the societal relevance and impact of scientific endeavors (Adam, Carrier, & Wilholt, 2006).

Transdisciplinary Research in Evolving Science

The evolving nature of science is increasingly embracing transdisciplinary research, incorporating linkages between different disciplinary fields, geographic boundaries, and among scientists and societal stakeholder groups. This shift requires adjustments in institutional support structures, research projects, and specific programs, as noted by US funding agencies like the National Institute of Food and Agriculture (NIFA), which have integrated transdisciplinarity into their research programs (Hunt & Thornsbury, 2014).

Enhancing Scientific Productivity and Collaboration

Transdisciplinary research initiatives have been compared with traditional investigator-initiated grants to assess their impact on scientific collaboration, productivity, and impact. These studies found that, after an initial lag period, transdisciplinary research center grants demonstrated higher overall publication rates and a greater number of coauthors per publication, suggesting benefits for scientific productivity and collaboration compared to traditional grants (Hall et al., 2012).

Eigenschaften

CAS-Nummer |

17708-58-6 |

|---|---|

Produktname |

trans-Diallate |

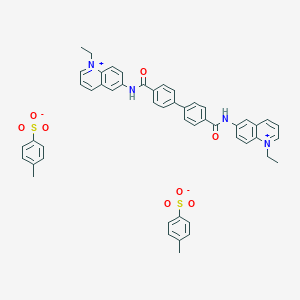

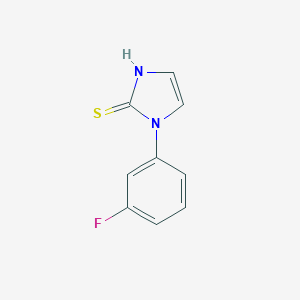

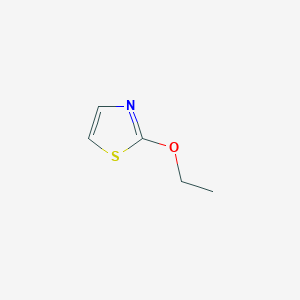

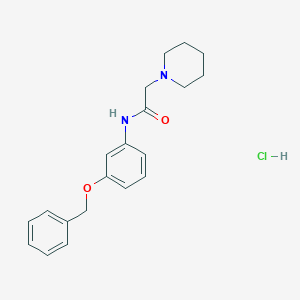

Molekularformel |

C10H17Cl2NOS |

Molekulargewicht |

270.22 g/mol |

IUPAC-Name |

S-[(E)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate |

InChI |

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5+ |

InChI-Schlüssel |

SPANOECCGNXGNR-WEVVVXLNSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)C(=O)SC/C(=C\Cl)/Cl |

Verunreinigungen |

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. |

SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl |

Kanonische SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl |

Siedepunkt |

150 °C @ 9 MM HG |

Color/Form |

BROWN LIQUID Oily liquid |

Dichte |

1.188 @ 25 °C/15.6 °C |

Flammpunkt |

96 C deg (open cup); 77 °C (closed cup) |

melting_point |

25-30 °C |

Andere CAS-Nummern |

17708-58-6 2303-16-4 |

Physikalische Beschreibung |

Used as an herbicide. |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Haltbarkeit |

INDEFINITELY STABLE; NOT SENSITIVE TO LIGHT OR HEAT |

Löslichkeit |

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE SOL IN WATER 14 PPM @ 25 °C MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. |

Synonyme |

Avadex di-allate di-allate, (E)-isomer di-allate, (Z)-isomer diallate |

Dampfdruck |

1.5X10-4 MM HG @ 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.